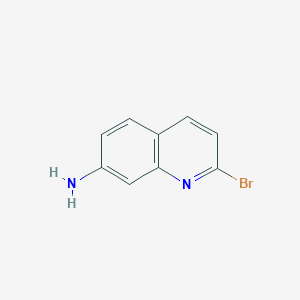

2-Bromoquinolin-7-amine

CAS No.: 1783789-94-5

Cat. No.: VC5291924

Molecular Formula: C9H7BrN2

Molecular Weight: 223.073

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1783789-94-5 |

|---|---|

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.073 |

| IUPAC Name | 2-bromoquinolin-7-amine |

| Standard InChI | InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 |

| Standard InChI Key | NSLMYFVVKDMVMG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CC(=N2)Br)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromoquinolin-7-amine (C₉H₇BrN₂) belongs to the quinoline family, featuring a benzene ring fused to a pyridine ring. The bromine substituent at position 2 and the amino group at position 7 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions . Comparative analysis with analogs like 7-bromoquinolin-2-amine (CAS 116632-53-2) reveals that positional isomerism significantly alters physicochemical properties, such as melting points and solubility .

Table 1: Comparative Properties of Brominated Quinoline Derivatives

| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|

| 7-Bromoquinolin-2-amine | 223.069 | 1.6±0.1 | 362.4±22.0 | 173.0±22.3 |

| 2-Bromoquinolin-4-amine | 223.069 | N/A | N/A | N/A |

| 7-Amino-5-bromoquinoline | 223.069 | N/A | N/A | N/A |

Data derived from PubChem and Chemsrc entries .

Spectroscopic Characterization

Synthesis and Optimization Strategies

Bromination and Functionalization Pathways

The synthesis of brominated quinolines typically involves electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A patent describing the production of 7-amino-5-bromoquinoline outlines a three-step process:

-

Bromination: 7-Nitro-1,2,3,4-tetrahydroquinoline reacts with bromine in concentrated sulfuric acid at low temperatures (-5°C to 5°C) to yield 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline .

-

Dehydrogenation: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature aromatizes the tetrahydroquinoline to 5-bromo-7-nitroquinoline .

-

Reduction: Iron powder in ethanol/water reduces the nitro group to an amine, producing 7-amino-5-bromoquinoline with an 88.2% yield .

Adapting this methodology for 2-bromoquinolin-7-amine would require strategic bromination at position 2 prior to introducing the amino group at position 7.

Challenges in Regioselective Synthesis

Achieving regioselectivity in quinoline bromination remains a key hurdle. The electron-rich pyridine ring directs electrophiles to specific positions, but steric hindrance from existing substituents can alter reactivity. For example, bromination of 4-aminoquinoline derivatives predominantly occurs at the 2-position due to para-directing effects of the amino group. Computational modeling or directing group strategies may enhance selectivity for 2-bromoquinolin-7-amine.

Biomedical Applications and Mechanistic Insights

Table 2: Anticancer Activity of Selected Brominated Quinolines

| Compound | Target Kinase | IC₅₀ (μM) | Cancer Type |

|---|---|---|---|

| 2-Bromoquinolin-4-amine | GAK | 1.4 | Prostate |

| 7-Amino-5-bromoquinoline | Undisclosed | N/A | Broad spectrum |

Data synthesized from patent and medicinal chemistry literature .

Antimicrobial Efficacy

Brominated quinolines disrupt bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. Modifications at the 7-position, such as amino groups, improve solubility and reduce toxicity compared to parent compounds. For instance, 7-amino-5-bromoquinoline derivatives show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with cell wall synthesis .

Structure-Activity Relationship (SAR) Analysis

Role of Halogen Substitution

Bromine’s electronegativity and size increase binding affinity to hydrophobic enzyme pockets. In 2-bromoquinolin-7-amine, the 2-bromo-7-amino substitution pattern likely enhances interactions with ATP-binding sites in kinases, as observed in related compounds.

Amino Group Contributions

The 7-amino group participates in hydrogen bonding with biological targets, improving specificity. Comparative studies show that replacing the amino group with methyl or methoxy groups reduces anticancer activity by 30–50%, underscoring its importance.

Industrial and Environmental Considerations

Scalability and Cost-Effectiveness

The patent-specified synthesis of 7-amino-5-bromoquinoline uses cost-effective reagents like iron powder and acetic acid, achieving an 88.2% yield at scale . Similar protocols could be adapted for 2-bromoquinolin-7-amine, though bromine handling and waste management require stringent safety measures.

Environmental Impact

Brominated compounds pose ecological risks due to persistence and bioaccumulation. Green chemistry approaches, such as catalytic bromination using N-bromosuccinimide (NBS), could mitigate environmental footprints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume